2-(3-bromophenyl)-N-(4-chloro-3-nitrophenyl)quinoline-4-carboxamide
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Overview
Description
2-(3-bromophenyl)-N-(4-chloro-3-nitrophenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-N-(4-chloro-3-nitrophenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Bromination and Chlorination:
Nitration: The nitro group can be introduced via nitration using concentrated nitric acid and sulfuric acid.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen or aromatic rings.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
2-(3-bromophenyl)-N-(4-chloro-3-nitrophenyl)quinoline-4-carboxamide may have applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biological assays.
Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive quinoline derivatives.
Industry: Possible use in the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-N-(4-chloro-3-nitrophenyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The pathways involved might include inhibition of enzyme activity or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Quinoline-4-carboxamide derivatives: Various derivatives with different substituents on the quinoline ring.
Uniqueness
2-(3-bromophenyl)-N-(4-chloro-3-nitrophenyl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C22H13BrClN3O3 |
---|---|
Molecular Weight |
482.7 g/mol |
IUPAC Name |
2-(3-bromophenyl)-N-(4-chloro-3-nitrophenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C22H13BrClN3O3/c23-14-5-3-4-13(10-14)20-12-17(16-6-1-2-7-19(16)26-20)22(28)25-15-8-9-18(24)21(11-15)27(29)30/h1-12H,(H,25,28) |
InChI Key |
SFMUWJSNCJPOIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)NC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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